Rimantadinhhydrochlorid

Übersicht

Beschreibung

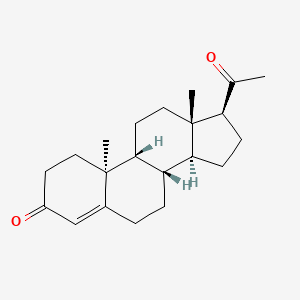

Rimantadine Hydrochloride is an antiviral medication primarily used to treat and prevent infections caused by the influenza A virus. It is a derivative of adamantane and is known for its ability to inhibit viral replication by targeting the M2 protein of the influenza virus . Rimantadine Hydrochloride is more effective and has fewer side effects compared to its parent compound, amantadine .

Wissenschaftliche Forschungsanwendungen

Rimantadine Hydrochloride hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzmaterial für analytische Methoden und Kalibrierung verwendet.

Biologie: Untersucht auf seine antiviralen Eigenschaften und Wirkmechanismen gegen das Influenzavirus A.

Medizin: Wird zur Behandlung und Vorbeugung von Influenzavirus A-Infektionen eingesetzt.

Industrie: Wird bei der Entwicklung von antiviralen Medikamenten und Formulierungen eingesetzt.

5. Wirkmechanismus

Rimantadine Hydrochloride übt seine antiviralen Wirkungen aus, indem es das M2-Protein des Influenzavirus A hemmt. Das M2-Protein fungiert als Ionenkanal, der für die Virusreplikation unerlässlich ist. Durch die Blockierung dieses Kanals verhindert Rimantadine Hydrochloride die Entmantelung des Virus und hemmt damit dessen Replikation . Das Medikament bindet an bestimmte Aminosäuren innerhalb des M2-Kanals, stört den Protonentransport und die Virusreplikation .

Ähnliche Verbindungen:

Amantadin: Ein weiteres Adamantanderivat mit antiviralen Eigenschaften.

Oseltamivir: Ein Neuraminidasehemmer, der zur Behandlung von Influenza eingesetzt wird.

Zanamivir: Ein weiterer Neuraminidasehemmer mit einem ähnlichen Wirkmechanismus wie Oseltamivir.

Einzigartigkeit von Rimantadine Hydrochloride: Rimantadine Hydrochloride ist aufgrund seiner spezifischen Wirkung auf das M2-Protein des Influenzavirus A einzigartig, was es bei der Vorbeugung und Behandlung von Influenzavirus A-Infektionen sehr effektiv macht. Seine verbesserte Wirksamkeit und die reduzierten Nebenwirkungen im Vergleich zu Amantadin unterstreichen seine Bedeutung in der antiviralen Therapie .

Wirkmechanismus

Target of Action

Rimantadine hydrochloride primarily targets the Matrix protein 2 (M2) of the Influenza A virus . The M2 protein plays a crucial role in the viral life cycle and is involved in viral replication .

Mode of Action

It appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus . The protein coded by the M2 gene of influenza A may play an important role in Rimantadine’s susceptibility .

Biochemical Pathways

Rimantadine hydrochloride affects the RNA synthesis pathway of the Influenza A virus . By inhibiting the uncoating of the virus, it disrupts the viral RNA synthesis, thereby preventing the replication of the virus .

Pharmacokinetics

Rimantadine hydrochloride is well absorbed and extensively metabolized in the liver . The major metabolic pathways are glucuronidation and hydroxylation . Less than 25% of the dose is excreted in the urine as unchanged drug . These properties impact the bioavailability of the drug and its therapeutic efficacy.

Result of Action

The molecular effect of Rimantadine hydrochloride’s action is the inhibition of the Influenza A virus replication . On a cellular level, this results in the prevention of the spread of the virus within the host, thereby mitigating the symptoms of the infection .

Biochemische Analyse

Biochemical Properties

Rimantadine hydrochloride interacts with the Matrix protein 2 (M2) of the influenza A virus . The M2 protein is an ion channel that plays a crucial role in the viral life cycle . Rimantadine hydrochloride binds to specific amino acid sites within the M2 protein, inhibiting its function .

Cellular Effects

Rimantadine hydrochloride exerts its effects on cells infected with the influenza A virus. It inhibits the replication of the virus within these cells . It is effective against all three antigenic subtypes of influenza A (H1N1, H2H2, and H3N2) that have been isolated from humans .

Molecular Mechanism

It appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus . This inhibition is believed to occur due to Rimantadine hydrochloride’s interaction with the M2 protein of the influenza A virus .

Temporal Effects in Laboratory Settings

It is known that Rimantadine hydrochloride is extensively metabolized in the liver, with less than 25% of the dose excreted in the urine as unchanged drug .

Dosage Effects in Animal Models

One study showed that Rimantadine hydrochloride demonstrated stable pharmacokinetics when administered orally to horses .

Metabolic Pathways

Rimantadine hydrochloride is extensively metabolized in the liver, with glucuronidation and hydroxylation being the major metabolic pathways .

Transport and Distribution

It is known that Rimantadine hydrochloride is well absorbed and extensively metabolized in the liver .

Vorbereitungsmethoden

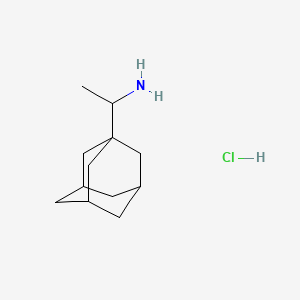

Synthetic Routes and Reaction Conditions: Rimantadine Hydrochloride can be synthesized through a series of chemical reactions starting from adamantane. The key steps involve the formation of 1-adamantylamine, which is then methylated to produce rimantadine. The final step involves the conversion of rimantadine to its hydrochloride salt by reacting it with hydrochloric acid .

Industrial Production Methods: The industrial production of Rimantadine Hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Adamantane to 1-Adamantylamine: This step involves the amination of adamantane using ammonia or an amine source under high temperature and pressure.

Methylation: The 1-adamantylamine is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate.

Formation of Hydrochloride Salt: The final product, rimantadine, is reacted with hydrochloric acid to form Rimantadine Hydrochloride.

Analyse Chemischer Reaktionen

Reaktionstypen: Rimantadine Hydrochloride unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Rimantadine kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Es kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: Rimantadine kann Substitutionsreaktionen eingehen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nucleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidationsprodukte: Oxidierte Derivate von Rimantadine.

Reduktionsprodukte: Reduzierte Formen von Rimantadine.

Substitutionsprodukte: Substituierte Derivate mit verschiedenen funktionellen Gruppen.

Vergleich Mit ähnlichen Verbindungen

Amantadine: Another adamantane derivative with antiviral properties.

Oseltamivir: A neuraminidase inhibitor used to treat influenza.

Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action to oseltamivir.

Uniqueness of Rimantadine Hydrochloride: Rimantadine Hydrochloride is unique due to its specific action on the M2 protein of the influenza A virus, making it highly effective in preventing and treating influenza A infections. Its improved efficacy and reduced side effects compared to amantadine highlight its significance in antiviral therapy .

Eigenschaften

IUPAC Name |

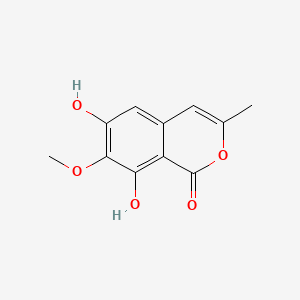

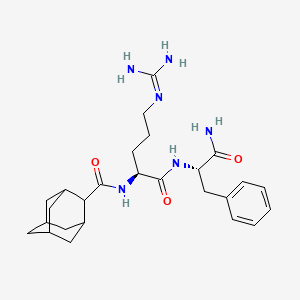

1-(1-adamantyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12;/h8-11H,2-7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBDFBJXRJWNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047813 | |

| Record name | Rimantadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532902 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SID26661904 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1501-84-4 | |

| Record name | Rimantadine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1501-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimantadine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimantadine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rimantadine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rimantadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-methanamine, α-methyl-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIMANTADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEI07OOS8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does rimantadine hydrochloride exert its antiviral effect?

A: Rimantadine hydrochloride primarily targets the M2 protein of influenza A virus. [] This protein acts as an ion channel, and rimantadine's binding interferes with viral uncoating, a crucial step for viral replication. [, ] Essentially, the drug prevents the virus from releasing its genetic material into the host cell, effectively halting the infection process.

Q2: Is rimantadine hydrochloride effective against all influenza viruses?

A: No, rimantadine hydrochloride is only effective against influenza A viruses and does not show activity against influenza B or C viruses. [, ] Its efficacy is also limited to specific subtypes of influenza A, and its use can lead to the development of resistant strains. [, ]

Q3: What evidence supports the efficacy of rimantadine hydrochloride in treating influenza A?

A: In vitro studies have demonstrated rimantadine hydrochloride's ability to inhibit viral replication in various cell lines, including Madin Darby canine kidney (MDCK) cells and human peripheral blood leukocytes. [, , ] Animal models, particularly in mice, have also shown that rimantadine can reduce viral titers in lung tissue, improve survival rates, and ameliorate clinical signs of influenza infection. [, , ]

Q4: Can rimantadine hydrochloride be used with other antiviral drugs?

A: Research suggests that combining rimantadine hydrochloride with other antiviral agents, such as oseltamivir or ribavirin, may enhance its efficacy. [, ] Studies in mice have shown that the combination of rimantadine and oseltamivir exhibits a synergistic effect, leading to a more significant reduction in viral titers and improved survival rates compared to either drug alone. [] Similarly, in vitro studies using rhesus monkey kidney cells have demonstrated additive or synergistic effects when combining rimantadine with interferon-alpha 2 or ribavirin. []

Q5: How is rimantadine hydrochloride absorbed and distributed in the body?

A: Rimantadine hydrochloride is well-absorbed following oral administration. [, ] It exhibits a relatively long half-life, ranging from 26 to 38 hours in humans, which allows for once or twice-daily dosing. [, , ] The drug distributes widely throughout the body, including the nasal mucus, a key site for influenza virus replication. [, ]

Q6: How is rimantadine hydrochloride metabolized and eliminated?

A: Rimantadine hydrochloride is primarily metabolized in the liver, mainly via hydroxylation. [] The major metabolite in both rats and dogs is m-hydroxyrimantadine. [] Excretion occurs primarily through the urine, with a small amount eliminated in feces. []

Q7: What is the molecular formula and weight of rimantadine hydrochloride?

A: The molecular formula of rimantadine hydrochloride is C12H22N+ Cl−, and its molecular weight is 215.78 g/mol. []

Q8: What spectroscopic techniques can be used to characterize rimantadine hydrochloride?

A: Near-infrared (NIR) spectroscopy has proven valuable for analyzing rimantadine hydrochloride in both substance and tablet form. [] This technique exploits the unique absorption patterns of molecules in the near-infrared region to provide information about the drug's composition and purity.

Q9: What are the potential side effects of rimantadine hydrochloride?

A: While generally well-tolerated, rimantadine hydrochloride can cause side effects, particularly gastrointestinal issues like nausea. [, , , ] Central nervous system effects, such as anxiety, are also possible but generally less frequent than with amantadine. [, , , ]

Q10: How does resistance to rimantadine hydrochloride develop?

A: Resistance to rimantadine hydrochloride primarily arises from mutations in the M2 protein of influenza A virus, specifically a serine-to-asparagine substitution at position 31. [] This mutation alters the drug's binding site, reducing its ability to inhibit the M2 ion channel and allowing the virus to replicate in the presence of the drug.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.